
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione is an organic compound with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.332 g/mol . This compound is characterized by its unique structure, which includes a dioxazinane ring substituted with diphenyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the dioxazinane ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxazinane ring or the phenyl and propyl substituents.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In industry, it can be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events .
Comparación Con Compuestos Similares
4,4-Diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione can be compared to other similar compounds, such as 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione and 4,4-diphenyl-2-propyl-1,5,2-dioxazine-3,6-dione . These compounds share structural similarities but may differ in their chemical reactivity, physical properties, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Propiedades
Número CAS |
85264-26-2 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
4,4-diphenyl-2-propyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-13-19-16(20)18(22-17(21)23-19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clave InChI |
GIHIBHLIZDDLSU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


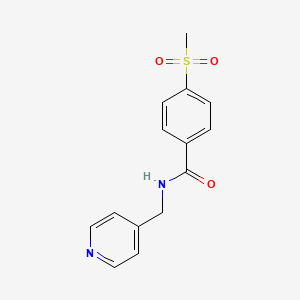
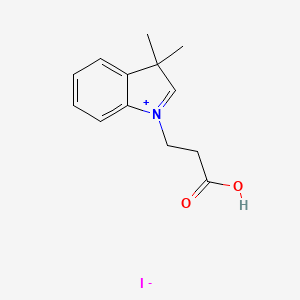
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

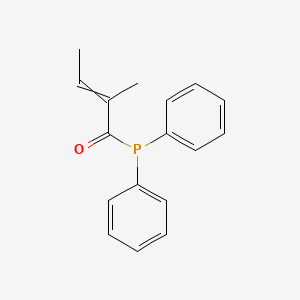
phosphanium chloride](/img/structure/B14412765.png)
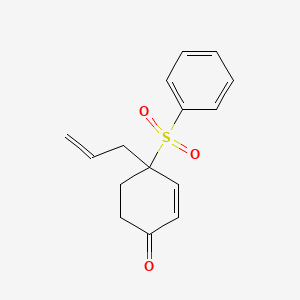

![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
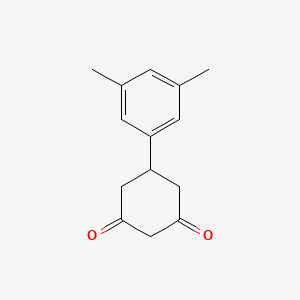
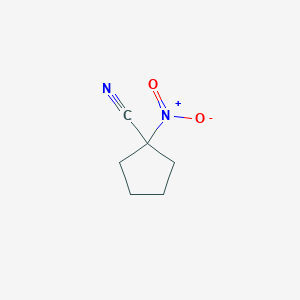
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
